3-Iodo-N-(1-methylcyclopropyl)benzamide
Description
3-Iodo-N-(1-methylcyclopropyl)benzamide is a benzamide derivative featuring a 3-iodo substituent on the aromatic ring and a 1-methylcyclopropyl group attached to the amide nitrogen. The methylcyclopropyl moiety may confer unique steric constraints, influencing conformational flexibility and interactions with biological targets or catalysts.
Properties
IUPAC Name |
3-iodo-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(5-6-11)13-10(14)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQPKMWBGGQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(1-methylcyclopropyl)benzamide can be achieved through several synthetic routes. One common method involves the iodination of a benzamide precursor using iodine or an iodine-containing reagent. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzamide ring.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple an aryl halide with an organoboron compound, resulting in the formation of the desired iodo-substituted benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(1-methylcyclopropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodine atom or other functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-Iodo-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(1-methylcyclopropyl)benzamide depends on its specific application. In chemical reactions, the iodine atom plays a crucial role in facilitating various transformations, such as substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 3-Iodo-N-(1-methylcyclopropyl)benzamide and related benzamide derivatives:
Key Observations :
- Iodo Position : The 3-iodo substituent in the target compound contrasts with the 2-iodo position in the isopropoxy analog . This positional isomerism may alter electronic distribution (e.g., directing effects in electrophilic substitution) and steric interactions.
- Amide Nitrogen Groups: The 1-methylcyclopropyl group in the target compound is smaller and more rigid than the piperidinylsulfonyl group in or the phenethyl groups in .
- Functional Groups : Unlike Rip-B and Rip-D, which contain methoxy or hydroxy groups , the target lacks oxygen-based substituents, possibly reducing hydrogen-bonding capacity but enhancing lipophilicity.
Physical and Spectroscopic Properties
Insights :
- Melting points for benzamides with bulky groups (e.g., Compound 23 at 177–179°C ) are higher than those with smaller substituents (Rip-B at 90°C ). The target compound’s melting point may fall within this range, depending on crystallinity.
- The 3-iodo substituent would likely produce distinct 1H NMR shifts (e.g., deshielding of adjacent protons) and IR peaks (C–I stretch ~500 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
